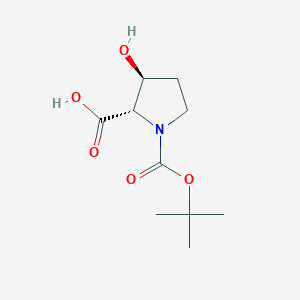

Boc-trans-3-hydroxy-L-proline

説明

(2S,3S)-1-(tert-Butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid is a chiral compound that is often used in organic synthesis. It is characterized by the presence of a tert-butoxycarbonyl group, which serves as a protecting group for amines in synthetic chemistry. This compound is valuable in the synthesis of various pharmaceuticals and biologically active molecules due to its stability and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-1-(tert-Butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid typically involves the protection of the amine group using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The hydroxyl group is introduced through a stereoselective reduction of a corresponding ketone or by asymmetric synthesis using chiral catalysts.

Industrial Production Methods

Industrial production of this compound often employs flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

化学反応の分析

Types of Reactions

(2S,3S)-1-(tert-Butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate in dichloromethane.

Reduction: Lithium aluminum hydride in tetrahydrofuran.

Substitution: Trifluoroacetic acid in dichloromethane.

Major Products Formed

Oxidation: Formation of the corresponding ketone.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of the free amine.

科学的研究の応用

Drug Development

Boc-trans-3-hydroxy-L-proline has been explored for its potential in drug development, particularly in creating compounds that can modulate biological pathways involving proline metabolism. Studies have identified its role in synthesizing inhibitors for enzymes related to collagen synthesis, which is crucial for treating fibrotic diseases .

Peptide Synthesis

The compound serves as a valuable building block in peptide synthesis due to its ability to introduce hydroxyl functionalities at the 3-position of proline residues. This feature is particularly beneficial in designing peptides with enhanced biological activity or stability .

| Peptide Application | Description |

|---|---|

| Collagen Mimics | Enhances structural integrity |

| Bioactive Peptides | Improves pharmacokinetic properties |

Enzyme Activity Modulation

A study identified this compound as a substrate for human trans-3-hydroxy-L-proline dehydratase, revealing its metabolic pathway and potential implications in collagen metabolism . This highlights its importance not only as a synthetic intermediate but also as a biologically active molecule.

Structural Applications

Research has demonstrated that derivatives of this compound can be utilized to create structurally diverse peptides with specific functionalities, enhancing their application in drug design . The ability to modify the side chains while maintaining the core structure allows for extensive exploration in medicinal chemistry.

作用機序

The mechanism of action of (2S,3S)-1-(tert-Butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid involves its role as a protecting group for amines. The tert-butoxycarbonyl group stabilizes the amine, preventing unwanted side reactions during synthetic processes. Upon completion of the desired reactions, the tert-butoxycarbonyl group can be selectively removed under acidic conditions, revealing the free amine for further functionalization.

類似化合物との比較

Similar Compounds

(2S,3S)-1-(tert-Butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid.

(2S,3S)-1-(tert-Butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid.

Uniqueness

(2S,3S)-1-(tert-Butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a tert-butoxycarbonyl-protected amine. This combination of functional groups makes it particularly useful in asymmetric synthesis and the preparation of chiral intermediates.

生物活性

Boc-trans-3-hydroxy-L-proline is a derivative of the amino acid proline, notable for its biological activities and potential applications in medicinal chemistry. This article explores its biological activity, enzymatic interactions, and implications for human metabolism, supported by relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group at the nitrogen atom of the proline structure. This modification enhances its stability and solubility, making it suitable for various chemical reactions, particularly in peptide synthesis.

Enzymatic Activity

Recent studies have identified significant enzymatic activities associated with trans-3-hydroxy-L-proline. The enzyme C14orf149 , a human trans-3-hydroxy-L-proline dehydratase, has been shown to catalyze the conversion of trans-3-hydroxy-L-proline to Δ(1)-pyrroline-2-carboxylate (Pyr2C) . This reaction plays a crucial role in the metabolism of proline derivatives and highlights the importance of this compound in human biochemistry.

Table 1: Enzymatic Activities Related to this compound

| Enzyme | Reaction Type | Product | Significance |

|---|---|---|---|

| C14orf149 | Dehydration | Δ(1)-pyrroline-2-carboxylate | Metabolic pathway for hydroxyprolines |

| Mutant C14orf149 | Epimerization | cis-3-hydroxy-D-proline | Indicates functional diversity in enzyme activity |

Biological Significance

The biological significance of this compound extends beyond its metabolic pathways. Hydroxyprolines are integral components of collagen, influencing structural integrity and function within connective tissues. The metabolism of trans-3-hydroxy-L-proline is particularly relevant in the context of collagen degradation and synthesis, which is essential for maintaining tissue health.

Case Study: Human Metabolism of Hydroxyprolines

A study demonstrated that human C14orf149 is involved in degrading dietary trans-3-hydroxy-L-proline and that this process is crucial for managing levels of hydroxyprolines derived from collagen degradation . The presence of d-proline in human plasma suggests a complex interplay between different forms of proline, which may have signaling functions .

特性

IUPAC Name |

(2S,3S)-3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-5-4-6(12)7(11)8(13)14/h6-7,12H,4-5H2,1-3H3,(H,13,14)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLDHXHPQMBNKMC-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]([C@H]1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70554782 | |

| Record name | (3S)-1-(tert-Butoxycarbonyl)-3-hydroxy-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70554782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187039-57-2 | |

| Record name | (3S)-1-(tert-Butoxycarbonyl)-3-hydroxy-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70554782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。